molecular formula C5H12N2O2 B8697955 Ethyl 2-ethylhydrazinecarboxylate CAS No. 7144-44-7

Ethyl 2-ethylhydrazinecarboxylate

Cat. No.: B8697955
CAS No.: 7144-44-7
M. Wt: 132.16 g/mol
InChI Key: CWYKSVVUHGYPDF-UHFFFAOYSA-N
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Description

Ethyl 2-ethylhydrazinecarboxylate is a hydrazine-derived compound characterized by an ethyl ester group and a substituted hydrazine moiety. These compounds are typically synthesized via reactions between hydrazine derivatives (e.g., hydrazine hydrate) and esters or aldehydes under reflux conditions . Their applications span pharmaceutical intermediates, sensors, and bioactive agents due to their reactivity and structural versatility .

Properties

CAS No.

7144-44-7

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

ethyl N-(ethylamino)carbamate

InChI

InChI=1S/C5H12N2O2/c1-3-6-7-5(8)9-4-2/h6H,3-4H2,1-2H3,(H,7,8)

InChI Key

CWYKSVVUHGYPDF-UHFFFAOYSA-N

Canonical SMILES

CCNNC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-ethylhydrazinecarboxylate belongs to the broader class of hydrazinecarboxylates, which differ in substituents on the hydrazine nitrogen and ester groups. Key analogs include:

  • Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate (8a): Features a benzylidene group and a keto-propanoyl moiety, enhancing conjugation and stability .
  • Ethyl 2-[4-(ethoxycarbonyl)phenyl]hydrazinecarboxylate : Contains a para-ethoxycarbonylphenyl substituent, influencing electronic properties and solubility .
  • 3-Hydroxyquinoxaline-2-carbohydrazide (1): Integrates a quinoxaline ring, enabling π-π stacking and antimicrobial activity .
Table 1: Structural and Functional Group Comparison
Compound Key Substituents Functional Groups Reference
This compound Ethyl (ester), ethyl (hydrazine) –NH–NH–, –COOEt
Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate (8a) Benzylidene, keto-propanoyl –CH=N–, –COOEt, –CO–
Ethyl 2-[4-(ethoxycarbonyl)phenyl]hydrazinecarboxylate 4-Ethoxycarbonylphenyl –NH–NH–, –COOEt, –COOEt (aryl)
3-Hydroxyquinoxaline-2-carbohydrazide (1) Quinoxaline, hydroxyl –NH–NH–, –CO–NH–, –OH

Physicochemical and Spectral Properties

  • Melting Points: Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate (8a) melts at 115–117°C, differing from literature values (111–113°C), suggesting polymorphism or purity variations .
  • IR Spectra : All compounds show characteristic peaks for –NH (3292–3350 cm⁻¹), –C=O (1635–1735 cm⁻¹), and ester groups .
  • NMR Data: Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate (8a) exhibits signals at δ 1.17 (CH3), 7.41–7.71 (ArH), and 11.58 (NH), confirming structure .
Table 3: Spectral Data Comparison
Compound IR Peaks (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
Malonohydrazide (4) 3323–3246 (NH), 1635 (C=O) 3.41 (CH2), 9.07 (NH)
Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate (8a) 3292 (NH), 1735 (C=O) 1.17 (CH3), 7.41–7.71 (ArH)
3-Hydroxyquinoxaline-2-carbohydrazide (1)

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